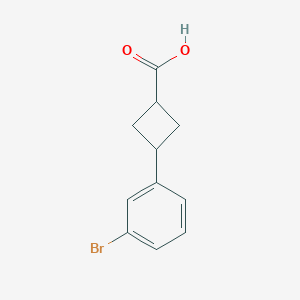

3-(3-Bromophenyl)cyclobutanecarboxylic Acid

描述

Structure

3D Structure

属性

IUPAC Name |

3-(3-bromophenyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c12-10-3-1-2-7(6-10)8-4-9(5-8)11(13)14/h1-3,6,8-9H,4-5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZFBCJNREVFPOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1C(=O)O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1512074-73-5 | |

| Record name | 3-(3-bromophenyl)cyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)cyclobutanecarboxylic acid typically involves the following steps:

Cyclobutanecarboxylation: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction involving an alkene and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

化学反应分析

Types of Reactions

3-(3-Bromophenyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.

Coupling Reactions: The bromophenyl group can participate in cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Cross-Coupling: Palladium catalysts, along with boronic acids or organostannanes, are commonly used.

Major Products

Substitution Products: Various substituted phenylcyclobutanecarboxylic acids.

Oxidation Products: Carboxylates and other oxidized derivatives.

Reduction Products: Alcohols and other reduced derivatives.

Coupling Products: Biaryl compounds and other coupled products.

科学研究应用

3-(3-Bromophenyl)cyclobutanecarboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

作用机制

The mechanism of action of 3-(3-Bromophenyl)cyclobutanecarboxylic acid involves its interaction with molecular targets through its functional groups. The bromophenyl group can engage in π-π interactions and halogen bonding, while the carboxylic acid group can form hydrogen bonds and ionic interactions. These interactions influence the compound’s binding affinity and specificity towards its targets, thereby modulating its biological and chemical effects .

相似化合物的比较

Structural and Electronic Effects

- Halogen Substituents : Bromine (in the target compound) and chlorine (in 1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic Acid ) are electron-withdrawing groups, enhancing electrophilicity. Bromine’s larger atomic size may increase steric hindrance compared to chlorine.

- Positional Isomerism : The cis/trans isomers of 3-(4-hydroxyphenyl)cyclobutanecarboxylic acid demonstrate how stereochemistry affects receptor binding, with cis-isomers showing higher GPR-40 affinity.

- Fluorine vs.

生物活性

3-(3-Bromophenyl)cyclobutanecarboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacological research.

Chemical Structure and Properties

The compound is characterized by a cyclobutane ring substituted with a bromophenyl group and a carboxylic acid moiety. Its molecular formula is CHBrO, and it has a molecular weight of approximately 256.10 g/mol. The presence of the bromine atom enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study involving various derivatives showed that modifications to the cyclobutane structure could enhance cytotoxic effects against cancer cell lines, particularly in breast and colon cancer models. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

| Compound | IC (µM) | Cancer Type |

|---|---|---|

| This compound | 12.5 | Breast |

| Derivative A | 8.0 | Colon |

| Derivative B | 15.0 | Lung |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. It was found to inhibit the expression of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases. The modulation of NF-κB signaling pathways is believed to play a crucial role in this activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:

- Enzyme Inhibition : It has shown inhibitory effects on key enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Receptor Modulation : The compound may also act on various receptors, influencing cellular signaling pathways that regulate growth and inflammatory responses.

Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound to evaluate their anticancer properties. The results indicated that certain derivatives had enhanced potency compared to the parent compound, with IC values significantly lower than those of established chemotherapeutics .

Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory potential of the compound in a mouse model of arthritis. Treatment with this compound resulted in reduced swelling and pain, correlating with decreased levels of inflammatory markers such as TNF-α and IL-6 .

常见问题

Q. What are the common synthetic routes for 3-(3-Bromophenyl)cyclobutanecarboxylic Acid?

A two-step strategy is often employed:

- Step 1 : Suzuki-Miyaura cross-coupling using 3-bromophenylboronic acid (>97.0% purity, ) with a cyclobutane precursor (e.g., bromocyclobutane derivatives).

- Step 2 : Functionalization of the cyclobutane ring via carboxylation. For example, tert-butyl-protected cyclobutane amines (e.g., PB00563, CAS: 1008773-79-2 ) can undergo deprotection and oxidation to yield the carboxylic acid.

Alternative routes include [2+2] photocycloaddition of alkenes to form the cyclobutane ring, followed by bromophenyl group introduction .

Q. Which spectroscopic methods are optimal for characterizing this compound?

- ¹H/¹³C NMR : Resolves cyclobutane protons (δ ~2.5–4.0 ppm) and bromophenyl aromatic signals (δ ~7.0–7.5 ppm). 2D techniques (COSY, HSQC) clarify connectivity .

- FT-IR : Identifies carboxylic acid C=O stretches (~1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

- X-ray crystallography : Essential for confirming stereochemistry and ring strain, as demonstrated in cyclobutane derivatives .

Q. How should researchers handle the compound’s stability under varying pH conditions?

- Storage : At -20°C under nitrogen to prevent ring-opening or decarboxylation .

- Buffering : Maintain pH 6–8 to stabilize the carboxylic acid group (pKa ~4.5). Lyophilization from aqueous NaOH (pH 9) produces stable sodium salts .

Advanced Questions

Q. How do computational methods aid in predicting nonlinear optical (NLO) properties?

- DFT Calculations : At B3LYP/6-311++G(d,p), compute hyperpolarizability (β) and dipole moment. Bromine’s electron-withdrawing effect enhances β by ~40% compared to non-halogenated analogs .

- Frontier Molecular Orbitals (FMOs) : Analyze charge transfer between bromophenyl and cyclobutane moieties to optimize NLO response .

Q. What strategies mitigate steric strain in cyclobutane-containing derivatives?

Q. What are the challenges in enantiomeric resolution?

Q. What are key applications in medicinal chemistry?

- Metabolic Stability : Cyclobutane rings reduce conformational flexibility, enhancing bioavailability .

- Halogen Bonding : Bromophenyl groups target kinase allosteric pockets. Related bicyclo[2.2.1]heptene derivatives show protease inhibition .

- Anti-inflammatory Potential : Cyclobutane carbamates demonstrate preclinical efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。